molecular formula C7H3BrF3N3 B1380699 8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1281973-04-3

8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1380699
CAS No.: 1281973-04-3
M. Wt: 266.02 g/mol
InChI Key: CLOUSQAWPCBCCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound characterized by a triazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications, ensuring high efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolopyridines, while oxidation and reduction reactions can modify the functional groups on the compound.

Scientific Research Applications

8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, leading to the suppression of cancer cell proliferation . The compound binds to the active sites of these kinases, blocking their activity and thereby inhibiting downstream signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity. This makes it a valuable compound for developing new pharmaceuticals and agrochemicals with improved efficacy and selectivity.

Properties

IUPAC Name

8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-5-1-4(7(9,10)11)2-14-3-12-13-6(5)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOUSQAWPCBCCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=CN2C=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
Reactant of Route 2
8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 3
Reactant of Route 3
8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 4
Reactant of Route 4
8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 5
8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 6
Reactant of Route 6
8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.